Aqueous Solubility and Stability
The primary limitation of curcumin as an Aβ aggregation inhibitor is its near-total insolubility in water and rapid degradation in physiological buffers [1]. In contrast, 2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (AY1511) was engineered with a rigid dihydropyran-4-one core and specific hydroxylation to confer both 'sufficient water solubility' and 'good stability' [2]. While exact mg/mL values are not publicly reported, its solubility profile is sufficient to allow for assay preparation without the need for specialized solubilizing agents or extreme concentrations, a critical advantage for in vitro studies.
Comparator (curcumin): Extremely poor solubility; rapidly metabolized
| Evidence Dimension | Aqueous Solubility and Stability |
|---|---|
| Target Compound Data | Sufficient water solubility; Good stability |
| Comparator Or Baseline | Curcumin (Extremely poor water solubility; Rapidly metabolized and unstable) |
| Quantified Difference | Qualitative improvement from 'poor' to 'sufficient' |
| Conditions | In vitro assay conditions |
Why This Matters
For procurement, this difference directly impacts experimental feasibility and reproducibility, as curcumin's poor solubility requires specialized formulations that can confound results, whereas AY1511 can be used in standard aqueous assay systems.
- [1] Yang F, Lim GP, Begum AN, Ubeda OJ, Simmons MR, Ambegaokar SS, et al. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo. J Biol Chem. 2005 Feb 18;280(7):5892-901. View Source
- [2] Hotsumi M, Tajiri M, Makabe K, Konno H. Design, synthesis and evaluation of diaryl γ-dihydropyrone derivatives as cyclocurcumin mimetics and inhibitors of the aggregation of amyloid β. Bioorg Chem. 2020 Nov;104:104302. View Source
